molecular formula C11H19NO2 B2859393 1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one CAS No. 1873250-72-6

1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2859393
CAS No.: 1873250-72-6
M. Wt: 197.278
InChI Key: WPAUSBQIDWAOOI-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an ethoxy group and a methyl group attached to the piperidine ring, along with a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-4-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process. The choice of solvents and purification techniques also plays a crucial role in the industrial production of this compound.

Chemical Reactions Analysis

1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug development are explored, particularly for conditions where piperidine derivatives have shown efficacy. The compound’s pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its role as a precursor in the synthesis of functional materials is of interest to industrial chemists.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one can be compared with other piperidine derivatives, such as:

    1-(4-Methoxy-4-methylpiperidin-1-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group. This difference may affect its chemical reactivity and biological activity.

    1-(4-Ethoxy-4-ethylpiperidin-1-yl)prop-2-en-1-one: Contains an ethyl group instead of a methyl group, which may influence its steric properties and interactions with molecular targets.

    1-(4-Ethoxy-4-methylpiperidin-1-yl)but-2-en-1-one: Has a but-2-en-1-one moiety instead of prop-2-en-1-one, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-10(13)12-8-6-11(3,7-9-12)14-5-2/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAUSBQIDWAOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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